Product packaging for Uracil-5-boronic acid(Cat. No.:CAS No. 70523-22-7)

Uracil-5-boronic acid

Cat. No.: B1295712
CAS No.: 70523-22-7
M. Wt: 155.91 g/mol
InChI Key: PVEJOCQTIVCDNO-UHFFFAOYSA-N
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Description

Overview of Uracil (B121893) and Boronic Acids in Chemical Biology and Medicinal Chemistry Contexts

Uracil is a fundamental pyrimidine (B1678525) derivative and one of the four nucleobases that constitute ribonucleic acid (RNA). wikipedia.org First isolated in 1901, its role in biological processes is vital. beilstein-journals.org In medicinal chemistry, uracil and its derivatives are of profound interest. Modifications to the uracil structure can lead to compounds with significant therapeutic potential, including antiviral, anticancer, and anti-leishmanial properties. wikipedia.orgontosight.ai A well-known example is 5-fluorouracil (B62378), an antimetabolite used in cancer chemotherapy that mimics uracil to inhibit RNA synthesis and arrest the growth of cancerous cells. wikipedia.orgbeilstein-journals.org Uracil derivatives are also utilized for drug delivery and in the synthesis of other bioactive molecules like caffeine. wikipedia.org

Boronic acids are a class of organoboron compounds characterized by a C–B(OH)₂ group. First synthesized in 1860, they have become indispensable in modern organic chemistry. nih.gov Their unique ability to form reversible covalent bonds with diols (compounds with two hydroxyl groups) is central to their utility in chemical biology. pnas.orgacs.org This property allows them to act as sensors for carbohydrates and other cis-diol-containing biomolecules. mdpi.comrsc.org In medicinal chemistry, the incorporation of a boronic acid group can alter a molecule's selectivity and pharmacokinetic properties. nih.govnih.gov This has led to the development of boronic acid-based drugs, such as the proteasome inhibitor bortezomib (B1684674). nih.govresearchgate.net Their versatility, stability, and relatively low toxicity make them valuable building blocks in the synthesis of complex molecules, notably through reactions like the Suzuki–Miyaura cross-coupling. nih.govnih.gov

Significance of Uracil-5-boronic Acid as a Chemical Probe and Synthetic Intermediate

This compound merges the biochemical relevance of uracil with the unique chemical reactivity of boronic acid, making it a valuable tool in scientific investigation.

As a chemical probe , its primary application lies in studying the interactions between boronic acids and biomolecules containing cis-diols, such as ribonucleosides and glycoproteins. fishersci.cathermofisher.com The boronic acid moiety acts as a recognition element, binding reversibly to the diol groups on these targets. This interaction can be monitored using techniques like affinity capillary electrophoresis to probe binding affinities and kinetics, providing insights into biological recognition processes. fishersci.cathermofisher.com Furthermore, researchers have harnessed this specific binding capability to develop novel methods for cellular delivery. An artificial nucleotide, 5-dihydroxylboryluridine (5boU), derived from this compound, can be incorporated into antisense oligonucleotides (ASOs) to enhance their penetration into cells by reversibly binding to cell surface glycans. pitt.edu Studies showed that adding one 5boU unit improved cytosolic penetration by 2.4 times, while two or three units resulted in a five-fold improvement. pitt.edu

As a synthetic intermediate , this compound is a versatile building block for creating more complex molecules with potential therapeutic or diagnostic applications. fishersci.ca It is frequently used in cross-coupling reactions, such as the Suzuki coupling, to attach various functional groups to the C5 position of the uracil ring. nih.gov This strategy has been employed to synthesize:

Fluorescent Uracil Analogues : By coupling substituted aromatic rings to the uracil core via this compound, researchers have created novel fluorescent probes. These probes are designed to have improved photophysical properties, such as higher quantum yields and red-shifted emission, compared to the naturally non-fluorescent uridine (B1682114), making them useful for studying nucleic acid structure and function. nih.gov

Radiolabeled Compounds : this compound serves as a precursor for radio-iodination reactions. For instance, it has been used to synthesize [¹²⁵I]iodouracil, a radiolabeled molecule with applications in imaging, through a simple and efficient base-catalyzed iododeboronation method. acs.org

Novel Selenyluracils : In multi-component reactions, this compound can act as the aryl-group donor in the synthesis of 5-arylselanyluracils, compounds of interest for their potential biological activities. rsc.orgresearchgate.net

Table 1: Key Properties of this compound

PropertyValue
CAS Number 70523-22-7 sigmaaldrich.comscbt.com
Molecular Formula C₄H₅BN₂O₄ sigmaaldrich.comnih.gov
Molecular Weight 155.90 g/mol fishersci.casigmaaldrich.com
IUPAC Name (2,4-dioxo-1H-pyrimidin-5-yl)boronic acid nih.gov
Synonyms 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylboronic acid, 2,4-Dihydroxypyrimidine-5-boronic acid fishersci.cascbt.com
Physical Form Solid sigmaaldrich.com
Solubility Slightly soluble in water fishersci.ca

Evolution of Research on this compound

Research involving this compound is built upon the foundational discoveries of its parent structures. Uracil was first identified in 1885 and later established as a key component of nucleic acids. wikipedia.org Boronic acids were first prepared in 1860, but their synthetic utility wasn't fully realized until the development of the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction in the late 1970s, a discovery that revolutionized C-C bond formation. nih.govnih.gov

Early investigations involving uracil derivatives focused on their potential as antibacterial and anticarcinogenic agents in the 1940s and 1950s. beilstein-journals.org Similarly, early studies on boronic acids explored their fundamental reactivity, such as the mechanism of halodeboronation. acs.org

The synthesis and application of this compound itself represent a more modern convergence of these fields. Initial applications centered on its use as a synthetic handle in coupling reactions to create modified nucleosides. nih.gov This allowed for the creation of libraries of uracil derivatives to be screened for biological activity.

More recent research has shifted towards exploiting the unique properties of the boronic acid group for more sophisticated applications. This includes its use in:

Chemical Biology Probes : Designing probes for affinity capillary electrophoresis to study biomolecular interactions. fishersci.ca

Drug Delivery Systems : Developing novel strategies for getting therapeutic oligonucleotides across cell membranes. pitt.edu

Multi-component Reactions : Utilizing it as a key ingredient in complex, one-pot syntheses to build novel heterocyclic systems, such as 5-arylselanyluracils. rsc.orgresearchgate.net

Radiochemistry : Serving as a stable precursor for the efficient synthesis of radiolabeled molecules for potential use in medical imaging. acs.org

The evolution of research reflects a trend from using this compound as a simple structural component to harnessing its dual chemical personality for advanced applications in chemical biology, medicinal chemistry, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BN2O4 B1295712 Uracil-5-boronic acid CAS No. 70523-22-7

Properties

IUPAC Name

(2,4-dioxo-1H-pyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5BN2O4/c8-3-2(5(10)11)1-6-4(9)7-3/h1,10-11H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEJOCQTIVCDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC(=O)NC1=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292443
Record name (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid
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Molecular Weight

155.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70523-22-7
Record name 70523-22-7
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Record name (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid
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Record name 70523-22-7
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Synthetic Methodologies for Uracil 5 Boronic Acid and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds. These methods have been extensively applied to the functionalization of the uracil (B121893) scaffold, particularly at the C5 position.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. youtube.comlibretexts.org This reaction has been widely utilized for the synthesis of 5-aryl uracil derivatives, which are of significant interest due to their diverse biological activities. nih.gov The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnih.gov

A common and effective strategy for the synthesis of 5-aryl uracil derivatives involves the Suzuki-Miyaura coupling of 5-halo-uracil or 5-halo-uridine precursors with various aryl boronic acids. 5-Iodo- and 5-bromo-uracil derivatives are frequently used as starting materials due to their reactivity in the palladium-catalyzed cycle. researchgate.net For instance, 5-iodo-2'-deoxyuridine can be coupled with a range of aryl boronic acids to produce 5-aryl-2'-deoxyuridines. researchgate.net This approach has been successfully employed to synthesize a variety of derivatives with different substituents on the aryl ring.

The reaction conditions for these couplings are generally mild and tolerant of various functional groups. nih.gov A typical catalytic system consists of a palladium source, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a base (e.g., potassium carbonate, cesium carbonate), and a suitable solvent like dimethylformamide (DMF) or aqueous mixtures. researchgate.netmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling of 5-Halo-Uracil Derivatives

5-Halo-Uracil Derivative Aryl Boronic Acid Catalyst Base Solvent Product Yield (%)
5-Iodo-2'-deoxyuridine Phenylboronic acid Pd(OAc)₂/AsPh₃ K₂CO₃ THF 5-Phenyl-2'-deoxyuridine Good
5-Bromouracil 4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 5-(4-Methoxyphenyl)uracil High
5-Iodouracil 1-Naphthylboronic acid Pd(OAc)₂ K₂CO₃ DMF 5-(1-Naphthyl)uracil Moderate

This table is illustrative and specific yields can vary based on detailed reaction conditions.

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methodologies. In the context of Suzuki-Miyaura couplings, this has led to the exploration of ligand-free and aqueous reaction conditions. nih.govdntb.gov.ua The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. rsc.org

Ligand-free Suzuki-Miyaura reactions, where no phosphine (B1218219) or other specialized ligands are added to the palladium catalyst, offer advantages in terms of cost and simplicity. organicers.orgfigshare.com It has been demonstrated that the coupling of 5-iodo-2'-deoxyuridine with various boronic acids can be efficiently carried out in pure water without the need for any supporting ligands. researchgate.netrsc.org Microwave irradiation has also been employed to accelerate these reactions in aqueous media. rsc.org The use of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), further simplifies product purification and allows for catalyst recycling. nih.gov

These "green" approaches not only make the synthesis of 5-aryl uracil derivatives more economical but also align with the principles of sustainable chemistry. scielo.org.mx

For many applications, it is necessary to introduce substituents at the N1 position of the uracil ring. The regioselective N1-alkylation of uracil derivatives is therefore a crucial step in the synthesis of more complex molecules. nih.gov Michael-type addition is a convenient method for the N-alkylation of the uracil ring. nih.gov Once the N1-alkylation has been achieved, the resulting 1-alkyl-5-halouracil can be used as a precursor in subsequent Suzuki-Miyaura coupling reactions to introduce an aryl group at the C5 position.

This sequential approach allows for the independent functionalization of the N1 and C5 positions, providing access to a wide range of structurally diverse uracil derivatives. researchgate.net The choice of alkylating agent and reaction conditions can be tailored to achieve high regioselectivity for the N1 position. beilstein-journals.org

The Sonogashira-Hagihara cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction, which is typically catalyzed by a combination of palladium and copper(I) catalysts, has been instrumental in the synthesis of 5-alkynyl uracil derivatives. researchgate.net These compounds serve as important building blocks for the construction of more complex molecular architectures. researchgate.net

The reaction is generally carried out under mild conditions and tolerates a wide array of functional groups. nrochemistry.com 5-Iodouracil derivatives are commonly used as the halide component due to their high reactivity. researchgate.net The alkyne partner can be varied to introduce different functionalities, such as hydroxyl, protected thiol, or protected amino groups. researchgate.net

Table 2: Sonogashira-Hagihara Coupling of 5-Iodouracil Derivatives

5-Iodouracil Derivative Terminal Alkyne Pd Catalyst Cu(I) Cocatalyst Base Solvent Product Yield (%)
5-Iodouracil PNA monomer Propargyl alcohol Pd(PPh₃)₂Cl₂ CuI Et₃N DMF 5-(3-Hydroxyprop-1-yn-1-yl)uracil PNA monomer Modest
5-Iodo-2'-deoxyuridine Phenylacetylene Pd(PPh₃)₄ CuI Et₃N DMF 5-(Phenylethynyl)-2'-deoxyuridine Good
1,3-Dimethyl-5-iodouracil Trimethylsilylacetylene Pd(PPh₃)₂Cl₂ CuI i-Pr₂NH THF 1,3-Dimethyl-5-((trimethylsilyl)ethynyl)uracil High

This table is illustrative and specific yields can vary based on detailed reaction conditions.

A particularly elegant and powerful approach to the synthesis of complex uracil-based structures involves the sequential or combined use of both Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions. researchgate.netnih.gov This strategy allows for the independent and chemoselective introduction of both aryl and alkynyl substituents onto the uracil scaffold. nih.gov

For example, starting from a di-halogenated uracil derivative, such as 5-bromo-6-chlorouracil, one can first perform a Sonogashira-Hagihara coupling at the more reactive position, followed by a Suzuki-Miyaura coupling at the other position. researchgate.net This stepwise functionalization provides access to a diverse library of polysubstituted uracil derivatives that would be difficult to synthesize using other methods. nih.gov This combined approach has been successfully used to prepare a series of novel compounds with interesting photophysical properties. nih.gov

Suzuki-Miyaura Coupling for 5-Aryl Uracil Derivatives

Metal-Free and Base-Catalyzed Approaches

Recent advancements in organic synthesis have emphasized the development of methodologies that avoid the use of transition metals, which can be costly and pose challenges in purification for biological applications. Base-catalyzed reactions, in particular, offer a simpler and more efficient alternative for certain transformations.

Halodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and the formation of a carbon-halogen bond. This transformation is valuable for synthesizing aryl halides from readily available arylboronic acids.

Investigations into what was previously considered copper-catalyzed halodeboronation have revealed that the reaction can proceed efficiently without the metal catalyst. acs.orgcore.ac.ukorganic-chemistry.orgnih.gov Evidence suggests that the process operates through a boronate-driven ipso-substitution pathway, where a Lewis base is the actual catalytic species. acs.orgcore.ac.ukorganic-chemistry.orgnih.gov This finding has led to the development of a general, simple, and effective base-catalyzed halodeboronation method. acs.orgorganic-chemistry.orgnih.gov

This base-catalyzed approach has proven particularly useful for radiolabeling applications, which are crucial for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT). acs.orgorganic-chemistry.org For instance, the synthesis of [¹²⁵I]iodouracil has been successfully achieved through this method. acs.org In a specific application, Uracil-5-boronic acid was radio-iodinated using [¹²⁵I]NaI at 80 °C for one hour. Following HPLC purification, the desired [¹²⁵I]iodouracil was obtained with a radioactivity yield of 58 ± 1.3%. acs.orgresearchgate.net This demonstrates a practical, transition-metal-free method for the synthesis of halogenated uracil derivatives. acs.org The reaction is tolerant of various functional groups, although elevated temperatures are often necessary for complete conversion of electron-deficient substrates. acs.org

An efficient and regioselective ipso-halogenation of various arylboronic acids has also been established under electrochemical conditions using metal halide salts (MX, where X = I, Br), avoiding the need for transition metal catalysts. rsc.orgresearchgate.net

Decarboxylative borylation has emerged as a powerful technique for synthesizing boronic acids from abundant and structurally diverse carboxylic acids. drugdiscoverytrends.com This transformation is significant because it converts readily available starting materials into high-value organoboron compounds, which are versatile reagents in organic synthesis. drugdiscoverytrends.comresearchgate.net

One prominent method involves a nickel-catalyzed decarboxylative cross-coupling reaction. nih.govnih.gov In this process, alkyl carboxylic acids are first converted into redox-active esters, such as N-hydroxyphthalimide esters. nih.gov These intermediates then react with a boron source, like bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an inexpensive nickel catalyst to yield the corresponding boronate esters. nih.gov This method is noted for its mild conditions, scalability, and broad functional group compatibility, having been successfully applied to a wide range of primary, secondary, and tertiary substrates, including those derived from peptides and natural products. nih.gov

This approach provides a practical route to complex boronic acids that would otherwise be difficult to prepare. nih.govnih.gov While traditional methods often require installing the boronate motif early in a synthetic sequence, decarboxylative borylation allows for the late-stage functionalization of complex molecules. nih.gov The development of these methods opens new avenues for drug discovery and the synthesis of novel boron-containing therapeutics. drugdiscoverytrends.comnih.gov

Multi-component Reactions for Uracil Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

A notable multi-component reaction has been developed for the synthesis of 5-arylselanyluracils, which are compounds of significant interest due to their potential as therapeutic agents. nih.govrsc.org This method involves a silver-catalyzed three-component reaction of a uracil, an arylboronic acid, and elemental selenium powder. nih.govrsc.orgrsc.org

The reaction proceeds via a regioselective C-H selenation of the uracil at the C5 position. nih.govrsc.org Typically, the reaction is carried out in the presence of silver nitrate (B79036) (AgNO₃) as a catalyst (10 mol%) at 120 °C under aerobic conditions. nih.govrsc.orgrsc.org A key advantage of this protocol is that the selanyl (B1231334) group is generated in situ from the commercially available arylboronic acid and selenium powder, simplifying the procedure and avoiding the handling of more toxic or unstable selenium reagents. nih.govrsc.org This represents the first example of a multi-component system for the synthesis of 5-arylselanyluracils. nih.govrsc.org The protocol is efficient, demonstrates high regioselectivity, and utilizes inexpensive and easy-to-handle reagents. nih.govrsc.org

The scope of the reaction is broad, accommodating various substituted uracils and arylboronic acids to produce the desired 5-arylselanyluracils in good yields.

Table 1: Silver-Catalyzed Synthesis of Various 5-Arylselanyluracils

Entry Uracil Derivative Arylboronic Acid Product Yield (%)
1 Uracil Phenylboronic acid 5-(Phenylselanyl)uracil 85
2 Uracil 4-Methylphenylboronic acid 5-((4-Methylphenyl)selanyl)uracil 82
3 Uracil 4-Methoxyphenylboronic acid 5-((4-Methoxyphenyl)selanyl)uracil 78
4 Uracil 4-Chlorophenylboronic acid 5-((4-Chlorophenyl)selanyl)uracil 75
5 1,3-Dimethyluracil Phenylboronic acid 1,3-Dimethyl-5-(phenylselanyl)uracil 92
6 1,3-Dimethyluracil 4-Methylphenylboronic acid 1,3-Dimethyl-5-((4-methylphenyl)selanyl)uracil 88

Data synthesized from findings reported in the literature. nih.govrsc.org

Derivatization Strategies for this compound

This compound is not only a target for synthesis but also a valuable precursor for creating more complex molecules. Its boronic acid moiety serves as a handle for further chemical modifications, particularly through cross-coupling reactions.

The covalent modification of purine (B94841) and pyrimidine (B1678525) bases is a cornerstone of medicinal chemistry and chemical biology, enabling the synthesis of nucleoside analogues with potent biological activities. nih.govresearchgate.net Transition metal-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon bonds on the heterocyclic bases of nucleosides. nih.govresearchgate.net

One of the most significant advancements in this area is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like halogenated nucleosides or organometallic nucleoside derivatives. nih.govresearchgate.net For pyrimidine nucleosides, direct C-H arylation is currently most developed for uracil bases, typically at the C5 or C6 position. nih.gov Palladium and copper are the most common catalysts employed for these transformations. nih.govresearchgate.net

While the literature extensively covers the coupling of aryl halides with the C-H bonds of nucleobases, the principles are applicable to boronic acids via Suzuki-Miyaura coupling. This compound can be envisioned as a versatile coupling partner for introducing the uracil moiety onto other activated molecules, including other purine or pyrimidine systems that have been appropriately functionalized (e.g., halogenated). This strategy allows for the construction of novel dimeric or complex nucleobase structures. The arylation at the C5 position of the uracil ring has been widely accomplished through various coupling reactions, including the Suzuki reaction. researchgate.net

Synthesis of Boron Analogues of Uracil and Thymidine (B127349) (Borauracils)

The synthesis of nucleoside analogues containing boron has been an area of significant research, aiming to develop potential therapeutic agents. nih.gov A developed methodology allows for the regioselective synthesis of boron-containing analogues of thymidine and other nucleosides, including uridine (B1682114), the nucleoside form of uracil. nih.govacs.org This strategy provides the ability to generate either nucleobase-substituted or 5'-hydroxyl-substituted analogues through modifications of a single reaction, offering controlled product formation. nih.gov

The core of this synthetic approach involves the alkylation of the nucleoside. nih.gov For instance, in the synthesis of the thymidine analogue series, reaction conditions were optimized to control which site on the nucleoside was modified. nih.gov By adjusting the base and temperature, researchers could selectively target either the nucleobase or the 5'-hydroxyl group. nih.gov This regioselective control is crucial for creating a library of diverse boron-containing nucleoside analogues. nih.gov The methodology was successfully extended from thymidine to a range of other nucleosides, including uridine, stavudine, lamivudine, and emtricitabine, demonstrating broad functional group tolerance. nih.govacs.org This first-generation library of boron-containing nucleoside analogs is intended for evaluation as potential therapeutic agents. nih.gov

The table below summarizes a selection of synthesized boron-containing nucleoside analogues, highlighting the versatility of the synthetic methodologies.

Parent NucleosideModification TypeBoron MoietyReference
UridineNucleobase-substitutedBoronic acid / Pinacolborane nih.govacs.org
ThymidineNucleobase-substitutedBoronic acid / Pinacolborane nih.govacs.org
Thymidine5'-hydroxyl-substitutedBoronic acid / Pinacolborane nih.gov
Thymidine (deoxyuridine family)Nucleobase-substitutedCarborane Cluster nih.gov

Fluorescently Tagged Uracil Analogues via Coupling with Boronic Acids

Uracil and its nucleoside, uridine, have extremely low quantum yields, which prevents their use as intrinsic fluorescent probes. rsc.org To overcome this limitation, fluorescent characteristics can be enhanced by extending the natural chromophore at the C5 position. rsc.org A successful strategy to achieve this involves the Suzuki coupling reaction, a palladium-catalyzed cross-coupling of a boronic acid with a halide. rsc.org

In this method, 5-iodo-uridine is treated with an appropriate substituted aromatic boronic acid. rsc.org This reaction directly attaches an aromatic ring to the C5 position of the uracil base, creating a larger, conjugated system that exhibits desirable fluorescent properties. rsc.org The goal is to create analogues with minimal chemical modification at a position not involved in base-pairing, resulting in longer absorption and emission wavelengths and a high quantum yield. rsc.org

One particularly promising fluorescent probe created through this methodology is 5-((4-Methoxy-phenyl)-trans-vinyl)-2′-deoxy-uridine. rsc.org This compound demonstrates a quantum yield that is 3000 times larger than that of the natural uridine chromophore. rsc.org Furthermore, its maximum emission is significantly red-shifted to 478 nm, and it has a large Stokes shift of 143 nm. rsc.org These photophysical properties make it a highly effective fluorescent probe for applications such as detecting genetic material. rsc.org

The table below details the properties of a fluorescent uracil analogue synthesized via Suzuki coupling.

Compound NameQuantum Yield (Φ)Max Emission (nm)Stokes Shift (nm)Reference
5-((4-Methoxy-phenyl)-trans-vinyl)-2′-deoxy-uridine0.12478143 rsc.org

Applications of Uracil 5 Boronic Acid in Chemical Biology and Biotechnology

Nucleic Acid Research and Modification

The site-specific functionalization of nucleic acids, especially RNA, is crucial for elucidating their complex structures and functions. The chemical handle provided by boronic acids at the 5-position of uracil (B121893) facilitates the introduction of diverse molecular reporters and tags that are instrumental in modern nucleic acid research.

A significant application of uracil-5-boronic acid and related compounds is in the labeling of RNA for structural and conformational studies. A powerful and modular method has been developed that allows for the direct installation of various biophysical probes onto RNA molecules under biologically compatible conditions. nih.govnih.gov This approach typically involves two key steps: the enzymatic incorporation of a halogenated uridine (B1682114) analog into the RNA, followed by a post-transcriptional cross-coupling reaction with a boronic acid substrate. trilinkbiotech.comoup.com

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this RNA labeling strategy. nih.gov This palladium-catalyzed reaction forms a new carbon-carbon bond between the halogenated uridine incorporated into the RNA and a boronic acid or boronate ester carrying a desired functional group. trilinkbiotech.comoup.com A key advantage of this method is its ability to proceed under benign conditions, such as at 37°C and a pH of 8.5, which helps to maintain the structural integrity of the RNA molecule. oup.com The reaction involves incubating the halogen-modified RNA with the boronic acid derivative in the presence of a palladium catalyst. nih.gov This chemoselective transformation provides a versatile means to functionalize RNA with a wide array of molecules that would be difficult to introduce using enzymatic methods alone. nih.govnih.gov

The prerequisite for the Suzuki-Miyaura coupling is the presence of a halogen atom on the uracil base within the RNA sequence. This is achieved by using a halogen-modified uridine triphosphate analog, most commonly 5-iodouridine-5′-triphosphate (IUTP), during in vitro transcription. oup.com T7 RNA polymerase efficiently incorporates IUTP into RNA transcripts at single or multiple desired locations, effectively replacing the natural uridine. oup.com This enzymatic incorporation step creates a reactive site on the RNA molecule, priming it for the subsequent palladium-catalyzed functionalization with a boronic acid. trilinkbiotech.comoup.com

A primary application of this labeling strategy is the creation of fluorescent RNA probes to study nucleic acid structure, recognition, and dynamics. nih.govnih.gov By coupling the iodo-uridine containing RNA with heteroaryl boronic acids, researchers can generate fluorescent, environment-sensitive nucleoside analogs directly within the RNA strand. oup.comresearchgate.net These probes exhibit fluorescence properties that are sensitive to their local microenvironment, such as changes in polarity or stacking interactions within the nucleic acid structure. trilinkbiotech.com This sensitivity allows for real-time optical monitoring of conformational changes in RNA that occur during processes like protein binding or folding. nih.gov

Boronic Acid DerivativeAttached Probe/TagCatalyst SystemApplication
Nitrobenzofurazan (NBD)-labeled boronic esterNBD Fluorescent DyePd(OAc)₂ with ADHP (L1) or DMADHP (L2)Fluorescence Imaging
Furan-boronic acidFuran-modified uridinePd-L1Probing nucleic acid structure
Benzothiophene-boronic acidBenzothiophene-modified uridinePd-L1Probing nucleic acid lesions
Benzofuran-boronic acidBenzofuran-modified uridinePd-L1Analysis of nucleic acid recognition

Data sourced from research on post-transcriptional Suzuki-Miyaura coupling reactions on RNA. oup.comresearchgate.net

Beyond fluorescent probes, the Suzuki-Miyaura coupling method can be used to attach affinity tags to RNA molecules. nih.govoup.com These tags are essential for isolating and identifying RNA-binding proteins and other interaction partners from complex biological mixtures. thermofisher.comnih.gov A boronic acid derivative functionalized with a high-affinity handle, such as biotin, can be coupled to the halogenated RNA. The resulting biotin-labeled RNA can then be used as "bait" in pull-down assays. thermofisher.com In this technique, the tagged RNA is immobilized on a solid support (e.g., streptavidin-coated beads) and incubated with a cell lysate. Proteins that bind to the RNA are captured and can be subsequently identified by methods like mass spectrometry, revealing the components of specific RNA-protein complexes. nih.govnih.gov

The introduction of modifications at the C5 position of uracil is known to influence the interaction of nucleic acids with various enzymes. Uracil-DNA glycosylases (UDGs), for instance, are enzymes that recognize and excise uracil from DNA, initiating the base excision repair pathway. mdpi.comqub.ac.uk The presence of a bulky substituent at the C5 position, which projects into the major groove of the DNA or RNA duplex, can sterically hinder the binding of enzymes or alter the local conformation of the nucleic acid. trilinkbiotech.com

Research has demonstrated that the catalytic activity of base excision repair enzymes can be suppressed when uracil is positioned within a nucleosome structure. nih.gov While studies focusing specifically on the enzymatic processing of this compound within RNA are less common, the principle that C5 modifications can modulate enzyme activity is well-established. nih.gov For example, the methylation of uracil at the C5 position to form 5-methyluracil (thymine) is a ubiquitous modification that affects RNA stability and recognition. nih.gov Therefore, the installation of a boronic acid group at this position presents a potential strategy for creating RNA molecules with altered susceptibility to cleavage by nucleases or modified activity as substrates for polymerases and other RNA-processing enzymes. This area represents a promising direction for future research in the development of RNA-based tools and therapeutics.

Recognition of cis-Diol-Containing Biomolecules

A hallmark chemical property of boronic acids is their ability to form reversible covalent bonds with molecules containing cis-1,2- or cis-1,3-diol functionalities. nih.govrsc.orgrsc.org This interaction results in the formation of stable five- or six-membered cyclic boronate esters. rsc.orgrsc.org this compound leverages this reactivity, enabling it to act as a recognition agent for a wide array of biologically significant molecules that feature cis-diol groups, most notably saccharides (sugars), glycoproteins, and ribonucleosides. nih.govrsc.org

This affinity has been widely exploited in various biotechnological applications, including molecular sensing, separation science, and drug delivery. rsc.orgnih.gov The specific and reversible nature of the boronate ester linkage allows for the selective capture and release of cis-diol-containing biomolecules. rsc.org This process can be finely controlled by adjusting the pH of the environment, which modulates the binding affinity. rsc.org Affinity capillary electrophoresis (ACE) is one method that has been established to quantitatively study and validate the interactions between boronic acids and these biomolecules. nih.gov

Artificial Nucleic Acids and Therapeutic Oligonucleotides

The field of nucleic acid therapeutics relies on the use of synthetic oligonucleotides designed to modulate gene expression. However, natural nucleic acids are often limited by their poor stability in vivo due to degradation by nucleases. nih.govnih.govresearchgate.net To overcome this, chemists introduce modifications to the nucleobase, sugar, or phosphate (B84403) backbone to create artificial nucleic acids with enhanced pharmacological properties. nih.govnih.gov

The incorporation of this compound into a synthetic DNA or RNA strand is a prime example of a nucleobase modification. This creates an artificial nucleic acid with unique properties. The boronic acid group serves as a versatile chemical handle, allowing the oligonucleotide to be conjugated with other molecules such as reporter tags, imaging agents, or therapeutic compounds. Furthermore, the introduction of such a non-canonical base can alter the duplex stability and nuclease resistance of the oligonucleotide, potentially improving its efficacy as a therapeutic agent. nih.govresearchgate.net

Molecular Probes and Sensors

Fluorescent Sensors Based on Boronic Acid Interactions

Boronic acids are integral components in the design of fluorescent sensors, particularly for detecting carbohydrates and other biologically relevant molecules. nih.govrsc.orgnih.gov The sensing mechanism often relies on the interaction between the boronic acid group and a target molecule, which induces a change in the fluorescence properties of an attached fluorophore. bath.ac.uk Common mechanisms include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). rsc.orgnih.govbath.ac.uk For example, a sensor can be designed where a fluorophore is quenched by a nearby amine; upon binding of a saccharide to the boronic acid, a conformational change can suppress this quenching, leading to an increase in fluorescence. bath.ac.uk

Uracil-based structures containing a boronic acid moiety have been developed as highly selective "turn-on" fluorescent sensors for specific anions, namely fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻). researchgate.net In one reported system, a uracil-based chemosensor exhibited a dramatic increase in fluorescence intensity upon binding with these anions in an acetonitrile (B52724) solution. researchgate.net

The interaction between the sensor and the anions was investigated through fluorescence titration experiments, which revealed a significant enhancement of the emission signal. The binding mechanism was further confirmed by ¹H NMR titration studies, which indicated that the anions bind directly to the sensor. researchgate.net This selective "turn-on" response allows for the sensitive detection of fluoride and acetate ions. researchgate.net

Analyte (Anion)Fluorescence EnhancementEmission WavelengthSource
Fluoride (F⁻)~60-fold432 nm researchgate.net
Acetate (AcO⁻)~50-fold432 nm researchgate.net

Probing Interactions by Affinity Capillary Electrophoresis

This compound is a valuable reagent for studying the interactions between boronic acids and molecules containing cis-diol functionalities, such as carbohydrates and glycoproteins, using a technique called affinity capillary electrophoresis (ACE). nih.gov In ACE, the separation of analytes is based on their differential binding to a ligand that is included in the running buffer or immobilized on the capillary wall.

When this compound is added to the background electrolyte, it can interact with analytes that possess cis-diol groups. The strength of this interaction, quantified by the binding constant, can be determined by observing the change in the electrophoretic mobility of the analyte. This method allows for the quantitative characterization of the binding affinity between this compound and various biomolecules, providing insights into the structural requirements for these interactions.

Catalytic Applications

The utility of boronic acids extends beyond sensing and separation into the realm of chemical catalysis, where they can act as catalysts for a variety of organic transformations.

Boronic Acid Catalysis in Organic Reactions

Boronic acids are recognized as versatile catalysts in organic synthesis, primarily functioning as Lewis acids to activate substrates. dntb.gov.ua They are known to catalyze a range of reactions, including dehydrative transformations, which are environmentally benign as they produce water as the only byproduct. acs.orgacs.org

While the broader family of arylboronic acids has been extensively studied for its catalytic prowess, the specific application of this compound as a catalyst in organic reactions is not well-documented in the scientific literature. However, it is a reactant in certain catalytic processes. For instance, this compound can undergo copper-catalyzed radioiodination to produce radiolabeled iodouracil, a compound with applications in medical imaging. nih.gov This reaction highlights its role as a substrate in a catalyzed transformation rather than as the catalyst itself. Further research is needed to explore the potential catalytic activity of this compound in various organic reactions.

Electrophilic Activation of Carboxylic Acids

Boronic acids, including this compound, serve as effective catalysts for the electrophilic activation of carboxylic acids. This activation is crucial for promoting reactions such as amidation and esterification, which are fundamental in peptide synthesis and other bioconjugation techniques. The catalytic cycle generally involves the formation of a mixed anhydride (B1165640) intermediate, which is more susceptible to nucleophilic attack.

Electron-deficient arylboronic acids are particularly potent in this role, functioning as either Lewis or Brønsted acid catalysts. researchgate.net The process involves an equilibrium reaction where the boronic acid and carboxylic acid form a mixed anhydride, effectively activating the carboxyl group. researchgate.net This strategy has been successfully employed in the formation of amides from amines and in facilitating cycloadditions and conjugate additions with unsaturated carboxylic acids. researchgate.net The mild conditions offered by boronic acid catalysis make it a valuable tool for reactions involving sensitive biomolecules. researchgate.net

Table 1: Boronic Acid Catalyzed Electrophilic Activation of Carboxylic Acids

Catalyst Type Mechanism of Activation Key Intermediate Typical Reactions
Activation of Hydroxy Functional Groups

The activation of hydroxy functional groups in alcohols is a cornerstone of organic synthesis, and boronic acid catalysis provides a mild and selective method to achieve this. umanitoba.caualberta.ca This approach avoids the need for harsh reagents often required in traditional methods, which is advantageous when working with complex biological molecules. bath.ac.uk Arylboronic acids can reversibly form covalent bonds with hydroxyl groups, leading to their transient activation. ualberta.ca

Boronic acid catalysis can proceed via two distinct modes of activation for alcohols:

Electrophilic Activation : Highly electron-deficient arylboronic acids can activate alcohols towards nucleophilic substitution by polarizing the C–O bond. ualberta.canih.gov This often proceeds through an SN1-type mechanism, where the efficiency of the catalyst is correlated with its acidity. nih.gov This mode of activation can generate carbocation intermediates that are subsequently trapped by nucleophiles. researchgate.net

Nucleophilic Activation : In the case of diols and polyols, boronic acids can form anionic tetravalent adducts. This complexation increases the oxygen-centered nucleophilicity of the substrate, facilitating subsequent reactions. nih.gov

Table 2: Modes of Boronic Acid-Catalyzed Activation of Hydroxy Groups

Activation Mode Catalyst Characteristics Mechanism Substrate
Electrophilic Highly acidic (e.g., electron-deficient arylboronic acids) Polarization of C–O bond, formation of carbocation intermediate Alcohols
Mechanistic Investigations of Acylation Reactions

The use of boronic acids as catalysts for acylation reactions, particularly the formation of amides from carboxylic acids and amines, has been a subject of detailed mechanistic study. Theoretical investigations have provided significant insights into the reaction pathway.

The proposed mechanism for arylboronic acid-catalyzed amidation involves the following key steps:

Formation of an Acyloxyboronic Acid Intermediate : The reaction commences with the formation of an acyloxyboronic acid intermediate from the carboxylic acid and the boronic acid. nih.govrsc.org This step is kinetically facile but can be thermodynamically unfavorable. rsc.org

Role of Dehydration : The removal of water is critical to drive the equilibrium towards the formation of the intermediate and, ultimately, the final product. rsc.org

Studies have shown that the mono(acyloxy)boronic acid is the key intermediate in this catalytic cycle. rsc.org The catalytic activity can be influenced by the structure of the boronic acid; for instance, the high activity of ortho-iodophenylboronic acid is attributed to a combination of steric effects and orbital interactions between the iodine and boron atoms. rsc.org

Multicomponent Reactions Catalyzed by Boronic Acids

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in generating molecular complexity. While not always the primary catalyst, boronic acids can be crucial components in such reactions.

Table 3: Example of a Multicomponent Reaction Involving Uracil and Arylboronic Acid

Reaction Components Catalyst/Promoter Product
Modulation of Catalysis in Microgels

Immobilizing boronic acid catalysts within polymer microgels offers a sophisticated method for controlling their activity. The catalytic efficiency of these immobilized boronic acids can be externally modulated, making them "smart" catalytic systems.

Research has demonstrated that the catalysis of boronic acids within these microgels can be tuned by simple external stimuli. rsc.orgnih.gov

Gas Bubbling : Bubbling with nitrogen (N₂) or carbon dioxide (CO₂) can reversibly alter the catalytic activity. rsc.orgnih.gov

Addition of Glucose : The presence of glucose can also modulate the catalytic performance. nih.gov

This enhanced and tunable catalytic function is believed to arise from in situ reversible structural variations within the microgel environment. rsc.orgnih.gov These changes can make the catalytic activity of the immobilized boronic acids comparable or even superior to that of their free counterparts in solution. nih.gov Kinetic studies on model reactions such as aza-Michael additions, aldol (B89426) reactions, amidations, and [4+2] cycloadditions have been conducted to better understand these catalytic processes within the microgel framework. nih.govnih.gov This approach allows for the development of recyclable catalysts whose activity can be switched on or off in response to environmental cues.

Table 4: Modulation of Boronic Acid Catalysis in Microgels

Stimulus Effect on Microgel Impact on Catalysis
N₂/CO₂ Bubbling Reversible structural variations Modulated catalytic activity

Medicinal Chemistry and Drug Discovery Involving Uracil 5 Boronic Acid Scaffolds

Design and Development of Boronic Acid Drugs

The incorporation of boron, particularly in the form of boronic acids, into medicinal chemistry has expanded significantly, leading to the development of several approved drugs. nih.govbohrium.comresearchgate.net This interest stems from the unique chemical properties of boron that offer distinct advantages in drug design. nih.gov

The use of boronic acids in drug design is rationalized by their unique physicochemical and electronic characteristics. nih.gov Boron's position in the periodic table, adjacent to carbon, gives it interesting similarities to carbon while possessing an empty p-orbital, which makes boronic acids Lewis acids. nih.gov This feature allows them to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine in the active sites of enzymes. nih.govresearchgate.net This ability to form stable, yet reversible, covalent complexes is a key factor in the design of potent enzyme inhibitors. researchgate.net

The introduction of a boronic acid group can modify a molecule's selectivity, as well as its physicochemical and pharmacokinetic properties, often leading to an improvement in existing biological activities. nih.gov For instance, in the development of proteasome inhibitors, replacing an aldehyde moiety with a boronic acid group resolved issues of rapid dissociation, inactivation by oxidation, and lack of specificity, while significantly increasing potency. nih.gov Boron-containing compounds are also utilized for their ability to interact with protein targets through amphiphilic properties and to form strong hydrogen bonds, which can enhance coordination within active sites. nih.gov

A significant strategy in medicinal chemistry is the use of boronic acids as bioisosteres of carboxylic acids. nih.govmdpi.com Bioisosteres are functional groups that possess similar physical and chemical properties, eliciting comparable biological responses. The boronic acid group can mimic the carboxylic acid moiety in its ability to establish hydrogen bonds with similar geometries. nih.gov

While the pKa of boronic acids (typically 4-10) can vary depending on their substituents, they are generally considered to have lower acidity than carboxylic acids. nih.govmdpi.com This property can be advantageous in drug design. For example, replacing a carboxylic acid with a boronic acid can lead to better tissue permeation due to the higher pKa value. cambridgemedchemconsulting.com This bioisosteric replacement has been successfully applied in designing inhibitors for various enzymes. nih.gov For example, in the development of inhibitors for the MDM2 oncoprotein, the carboxylic acid group binds near a specific lysine (B10760008) residue; replacing it with a boronic acid was proposed as a promising strategy for selective targeting. nih.gov

The incorporation of boronic acids can have a profound impact on a drug's potency and its pharmacokinetic profile. nih.govbohrium.comresearchgate.net The ability to form reversible covalent bonds with target enzymes often leads to a significant increase in inhibitory potency. nih.gov For example, the replacement of a carboxylic acid group with a boronic acid in certain chalcone (B49325) derivatives resulted in a marked increase in selective toxicity towards breast cancer cells. nih.gov

The pharmacokinetic properties of a drug can also be improved. In the design of a second generation of NS5B inhibitors, a boronic acid-containing derivative was developed to improve upon the low half-life of the parent compound, thereby addressing the need for high daily doses. nih.gov Similarly, the development of the proteasome inhibitor ixazomib, a boronic acid-containing drug, showed improved pharmacokinetics and antitumor activity in preclinical studies compared to its predecessor, bortezomib (B1684674). mdpi.com

Table 1: Comparison of Carboxylic Acid vs. Boronic Acid Analogs as MDM2 Inhibitors nih.gov
Compound TypeFunctional GroupEffect on Cancer CellsRationale for Activity
Chalcone ParentCarboxylic AcidAnticancer ActivityBinds near Lysine51 of MDM2
Chalcone DerivativeBoronic AcidIncreased Selective Toxicity Towards Breast Cancer CellsActs as a bioisostere with enhanced binding or cellular uptake

Uracil-Based Hybrids as Anticancer Agents

Uracil (B121893) and its derivatives are fundamental components of nucleic acids and have been identified as "privileged structures" in drug discovery due to their wide range of biological activities, including antitumor effects. taylorandfrancis.com

Uracil derivatives exert their anticancer activity by interfering with the cell division process. Many of these compounds induce cell cycle arrest, preventing cancer cells from proliferating. nih.gov For example, the synthetic uracil derivative (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil (DBDU) was shown to cause cell cycle arrest in both the G0/G1 and G2/M phases in MCF-7 breast cancer cells. nih.gov This arrest was linked to a decrease in the expression of key cell cycle proteins, cyclin D1 and Cdk1, and a corresponding increase in the expression of cell cycle inhibitors p21 and p27. nih.gov The downregulation of cyclin D1 was observed at the mRNA level, suggesting that the compound acts at the level of transcription. nih.gov This disruption of the cell cycle machinery ultimately leads to apoptosis, or programmed cell death, in the cancer cells. nih.gov Other uracil derivatives, particularly uracil dimers, have demonstrated antiproliferative properties and the ability to induce terminal differentiation in cancer cells, representing another therapeutic strategy. nih.gov

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. mdpi.commdpi.com The goal is to create a hybrid drug with enhanced affinity, improved efficacy, and potentially a different selectivity profile or mechanism of action compared to the individual parent molecules. mdpi.com This approach is particularly promising for cancer therapy, where targeting multiple pathways simultaneously can overcome drug resistance and improve therapeutic outcomes. nih.govnottingham.edu.my

For uracil-based anticancer agents, hybridization can improve selectivity for cancer cells and reduce toxicity to healthy tissues. mdpi.com By linking a uracil moiety to another active scaffold (such as a curcumin (B1669340) or dehydroabietic acid fragment), the resulting hybrid can modulate multiple targets involved in cancer cell proliferation. mdpi.com This multi-target approach can lead to synergistic effects and a lower likelihood of developing resistance. nih.gov Furthermore, hybrid molecules often possess simpler pharmacokinetic profiles than combination therapies involving multiple drugs, which can reduce drug-drug interactions and improve patient compliance. nih.govnottingham.edu.my

Table 2: Strategies in Anticancer Hybrid Molecule Design mdpi.comnih.gov
Hybrid StrategyDescriptionPrimary Goal
Fused HybridsPharmacophores are in direct contact or share atoms.Create a novel chemical entity with combined pharmacological properties.
Linked HybridsTwo or more pharmacophores are connected by a linker chain, which can be cleavable or non-cleavable.Allow each pharmacophore to interact with its respective target, potentially leading to dual-action or synergistic effects.
Merged HybridsTwo drug pharmacophores are overlapped or combined to generate a new, smaller molecule that retains key features.Enhance potency and selectivity while simplifying the molecular structure.

Specific Examples of Uracil-Drug Conjugates (e.g., Uracil-camptothecin hybrids)

The conjugation of uracil moieties to established therapeutic agents represents a promising strategy in drug discovery, aiming to enhance the pharmacological profiles of parent compounds. A notable example is the development of uracil-camptothecin hybrids. Camptothecin (B557342) and its derivatives are potent inhibitors of topoisomerase I, a critical enzyme in DNA replication and transcription, but their clinical use can be limited by toxicity and poor solubility. To address these limitations, researchers have synthesized novel ester derivatives of 20(S)-camptothecin linked to substituted uracil-1'(N)-acetic acid.

In one study, a series of these conjugates were synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, including A549 (lung), Bel7402 (liver), BGC-823 (gastric), HCT-8 (colon), and A2780 (ovarian). The results indicated that many of these hybrid compounds exhibited cytotoxic activities comparable or even superior to the parent drug, camptothecin, and the clinically used analogue, topotecan. For instance, certain esters demonstrated particularly potent activity against the A549, HCT-8, and A2780 cell lines. The cytotoxicity of these conjugates was found to be dependent on the nature of the parent camptothecin derivative. Further investigations into the mechanism of action of these hybrids suggest that they retain the ability to inhibit topoisomerase I. The promising in vitro and in vivo antitumor activities of these uracil-camptothecin hybrids underscore their potential as developmental candidates for clinical trials.

Table 1: Cytotoxicity of Selected Uracil-Camptothecin Conjugates

Cell Line A549 (Lung) Bel7402 (Liver) BGC-823 (Gastric) HCT-8 (Colon) A2780 (Ovarian)
Compound 12 Superior to Topotecan Comparable to Camptothecin Superior to Topotecan Superior to Topotecan Comparable to Camptothecin
Compound 13 Superior to Topotecan Comparable to Camptothecin Superior to Topotecan Superior to Topotecan Comparable to Camptothecin
Compound 9 Comparable to Camptothecin Less active than Camptothecin Comparable to Topotecan Comparable to Camptothecin Comparable to Camptothecin
Compound 16 Comparable to Camptothecin Less active than Camptothecin Comparable to Topotecan Comparable to Camptothecin Comparable to Camptothecin

Data synthesized from research findings.

Enzyme Inhibition and Proteasome Targeting

Boronic Acids as Enzyme Inhibitors (e.g., Glycosidases, Proteasome)

Boronic acids have emerged as a significant class of enzyme inhibitors due to their unique ability to form reversible covalent bonds with the active site residues of various enzymes. This interaction often mimics the transition state of the enzymatic reaction, leading to potent inhibition. The boron atom in boronic acids is electron-deficient and can readily interact with nucleophilic groups, such as the hydroxyl group of serine or threonine residues found in the active sites of many proteases.

One of the most prominent applications of boronic acid-based inhibitors is in the targeting of proteasomes. Proteasomes are large protein complexes responsible for the degradation of unwanted or damaged proteins within the cell, playing a crucial role in cellular regulation. Inhibition of the proteasome can lead to the accumulation of these proteins, ultimately inducing apoptosis (programmed cell death) in cancer cells. The dipeptidyl boronic acid, bortezomib, is a clinically approved proteasome inhibitor for the treatment of multiple myeloma. The boronic acid moiety of bortezomib forms a stable, yet reversible, complex with the active site threonine of the 20S proteasome.

Beyond the proteasome, boronic acids have shown inhibitory activity against a range of other enzymes, including serine proteases and glycosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Boronic acids can interact with the cis-diol groups present in the sugar substrates of these enzymes, leading to competitive inhibition. This property has been exploited in the development of sensors and separation materials for glycoproteins.

Structure-Activity Relationships in Boronic Acid Proteasome Inhibitors

The inhibitory potency and selectivity of boronic acid proteasome inhibitors are heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in optimizing these compounds for enhanced efficacy. Key structural features that can be modulated include the peptide backbone, the N-terminal capping group, and the substituents on the boronic acid itself.

In the context of dipeptidyl boronate inhibitors, the nature of the amino acid residues at the P1 and P2 positions (adjacent to the boronic acid) plays a critical role in determining the inhibitor's affinity and specificity for the different catalytic sites of the proteasome (chymotrypsin-like, trypsin-like, and caspase-like). For instance, hydrophobic residues at the P1 position are generally favored for targeting the chymotrypsin-like activity.

The N-terminal acyl moiety also significantly impacts the inhibitory activity. Systematic modifications of this group have led to the identification of novel inhibitors with high potency. For example, in a study of tyropeptin-based boronic acid derivatives, the introduction of a 3-phenoxyphenylacetamide group at the N-terminus resulted in potent chymotryptic activity inhibition. Furthermore, the stereochemistry of the amino acid residues is crucial, with specific isomers often exhibiting significantly higher potency. These SAR insights are vital for the rational design of next-generation proteasome inhibitors with improved therapeutic profiles.

Radiolabeling Applications

Synthesis of Radioiodinated Compounds (e.g., [125I]iodouracil)

Uracil-5-boronic acid serves as a valuable precursor for the synthesis of radioiodinated compounds, which are essential tools in nuclear medicine for both imaging and therapy. The carbon-boron bond in this compound can be readily converted to a carbon-iodine bond through a process called iododeboronation. This reaction allows for the efficient incorporation of radioactive iodine isotopes, such as iodine-125 (B85253) ([¹²⁵I]), into the uracil scaffold.

The synthesis of [¹²⁵I]iodouracil from this compound has been successfully demonstrated. This process typically involves reacting the boronic acid precursor with a source of radioactive iodide, such as [¹²⁵I]NaI, in the presence of an oxidizing agent to generate an electrophilic iodine species. The reaction conditions, including temperature and reaction time, can be optimized to achieve high radiochemical yields. Following the reaction, the desired [¹²⁵I]iodouracil can be purified using techniques like high-performance liquid chromatography (HPLC). The resulting radiolabeled compound can then be used in various biomedical research applications, including studies on cellular uptake and biodistribution.

Base-Catalyzed Iododeboronation for Imaging

Recent advancements in radiolabeling chemistry have led to the development of milder and more efficient methods for iododeboronation. One such method is base-catalyzed iododeboronation, which offers several advantages over traditional transition-metal-catalyzed approaches. This method avoids the use of metal catalysts, which can simplify the purification of the final radiolabeled product.

The mechanism of base-catalyzed iododeboronation is believed to proceed through a boronate-driven ipso-substitution pathway. The presence of a base, such as potassium acetate (B1210297), facilitates the formation of a more nucleophilic boronate species, which then reacts with an electrophilic iodine source. This method has been shown to be effective for the radioiodination of a variety of aryl and heteroaryl boronic acids, including this compound. The operational simplicity and rapid reaction times associated with base-catalyzed iododeboronation make it a highly attractive strategy for the preparation of ¹²⁵I-labeled compounds for imaging applications like single-photon emission computed tomography (SPECT).

Table 2: Comparison of Iododeboronation Methods for Radiolabeling

Feature Traditional Methods Base-Catalyzed Method
Catalyst Often requires a transition metal (e.g., Cu) Metal-free, uses a simple base (e.g., KOAc)
Reaction Conditions Can require harsh conditions Generally milder
Purification May be more complex due to metal catalyst removal Simpler purification
Efficiency Variable Can achieve high radiochemical yields
Applicability Broad Effective for a range of substrates, including this compound

Information synthesized from cited research.

Advanced Analytical Techniques for Uracil 5 Boronic Acid

Spectroscopic Characterization

Spectroscopy is a cornerstone for the characterization of Uracil-5-boronic acid, offering insights into its atomic connectivity, functional groups, and chromophoric nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Analysis of ¹H, ¹³C, and ¹¹B spectra provides a complete picture of the molecule's carbon-hydrogen framework and the chemical environment of the boron atom.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most distinct signal would be a singlet corresponding to the C6-H proton on the pyrimidine (B1678525) ring. Its chemical shift would be influenced by the electron-withdrawing nature of the adjacent boronic acid group. Other signals would include broad resonances for the N1-H and N3-H protons of the uracil (B121893) ring and a very broad signal from the hydroxyl protons on the boron atom, which may exchange with solvent protons.

¹³C NMR: The ¹³C NMR spectrum will show four distinct signals for the carbon atoms of the pyrimidine ring. The C5 carbon, directly attached to the boron atom, is expected to show a broad signal due to quadrupolar relaxation of the attached boron nucleus. The chemical shifts of the carbonyl carbons (C2 and C4) and the olefinic carbons (C5 and C6) provide confirmation of the uracil core structure. rsc.org

¹¹B NMR: As boron is an NMR-active nucleus, ¹¹B NMR is uniquely suited for characterizing boronic acids. This compound is expected to exhibit a single, characteristically broad resonance in the ¹¹B NMR spectrum. For tricoordinate aryl boronic acids, this signal typically appears in the range of δ 27–30 ppm. rsc.org The chemical shift and line width can provide information about the coordination state and electronic environment of the boron atom.

Table 1. Predicted NMR Spectral Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Expected MultiplicityAssignment Notes
¹H~7.5 - 8.5Singlet (s)C6-H proton on the pyrimidine ring.
¹HBroadBroad Singlet (br s)N1-H and N3-H imide protons.
¹HVery BroadVery Broad Singlet (br s)B(OH)₂ hydroxyl protons, often exchanges with solvent.
¹³C~165SingletC4=O Carbonyl Carbon.
¹³C~152SingletC2=O Carbonyl Carbon.
¹³C~145SingletC6 Carbon.
¹³C~120Broad SingletC5 Carbon attached to Boron (signal may be broad or unobserved). rsc.org
¹¹B~27 - 30Broad SingletTricoordinate Boron atom in the boronic acid group. rsc.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound. These two techniques are complementary and provide a detailed molecular fingerprint.

The spectra are dominated by the vibrations of the uracil ring. Key bands include the N-H stretching vibrations from the imide groups, typically appearing in the 3100-3200 cm⁻¹ region. researchgate.net Strong absorption bands corresponding to the C=O stretching of the two carbonyl groups are expected between 1650 and 1750 cm⁻¹. researchgate.netnih.gov

The presence of the boronic acid group introduces several characteristic vibrations. A broad O-H stretching band from the B(OH)₂ group is expected around 3200-3400 cm⁻¹. The B-O stretching vibration typically appears as a strong, broad band in the FT-IR spectrum around 1330-1380 cm⁻¹, while the C-B stretching vibration is weaker and appears near 1000-1100 cm⁻¹. researchgate.netnih.gov

Table 2. Characteristic Vibrational Frequencies for this compound
Frequency Range (cm⁻¹)Vibrational ModeTechniqueNotes
3200 - 3400O-H stretchFT-IRBroad band from the B(OH)₂ group.
3100 - 3200N-H stretchFT-IR, FT-RamanFrom the uracil ring imide groups. researchgate.net
~3065C-H stretchFT-RamanFrom the C6-H bond on the ring. researchgate.net
1650 - 1750C=O stretchFT-IR, FT-RamanStrong bands from the two carbonyl groups. nih.gov
~1600C=C stretch & Ring vibrationsFT-IR, FT-RamanCharacteristic of the pyrimidine ring.
1330 - 1380B-O stretchFT-IRStrong, characteristic band for boronic acids. nih.gov
1000 - 1100C-B stretchFT-IRWeaker intensity band.

UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The uracil moiety acts as the primary chromophore. In aqueous solution, uracil typically exhibits a strong absorption maximum (λmax) around 258-260 nm, corresponding to a π→π* transition within the conjugated pyrimidine ring. nist.gov The introduction of the boronic acid group at the C5 position is expected to cause a slight shift in this absorption maximum.

Significant intrinsic fluorescence is not a characteristic feature of uracil or simple aryl boronic acids. Therefore, this compound is not expected to be strongly fluorescent. However, its UV absorbance makes it suitable for detection in other analytical methods, such as HPLC. Furthermore, its interaction with fluorescent molecules can be monitored through fluorescence quenching or enhancement studies. Boronic acid-modified fluorescent probes have been developed where the binding of a diol to the boron center modulates the fluorescence emission, indicating the potential for this compound to be used in such sensor systems. researchgate.net

Chromatographic Methods

Chromatographic methods are indispensable for the separation, purification, and quantification of this compound from reaction mixtures, biological samples, or other complex matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound. Given its polar nature, reversed-phase HPLC is a common approach.

A typical method would employ a C18 stationary phase. The mobile phase would likely consist of a gradient of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comsielc.com Uracil itself is often used as a void marker in reversed-phase chromatography due to its low retention, so the boronic acid functional group is key to achieving adequate retention and separation from other polar compounds. sielc.com Detection is readily achieved using a UV detector set to the absorption maximum of the uracil chromophore (~260 nm).

A significant challenge in the HPLC analysis of boronic acids is their potential for on-column dehydration to form cyclic boroxine (B1236090) anhydrides or interaction with residual silanols on silica-based columns. Careful method development, including control of pH and mobile phase composition, is necessary to ensure reproducible and accurate quantification. nih.gov

Table 3. Typical HPLC Parameters for this compound Analysis
ParameterTypical Condition
ColumnReversed-Phase C18, 5 µm
Mobile Phase AWater with 10 mM Ammonium Formate
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Injection Volume10 µL

Affinity Capillary Electrophoresis (ACE) is a powerful technique used to study and quantify biomolecular interactions. This compound is particularly well-suited for ACE applications due to the ability of its boronic acid moiety to form reversible covalent bonds with cis-diol-containing molecules, such as sugars, catechols, and the ribose units in nucleosides and glycoproteins. acs.orgnih.govnih.gov

In a typical ACE setup, this compound can be included as a free ligand (a "selector") in the background electrolyte. acs.org When a mixture containing cis-diol analytes is injected, the analytes that bind to the this compound will have their electrophoretic mobility altered. This change in mobility is proportional to the strength and stoichiometry of the interaction. By performing experiments with varying concentrations of this compound, it is possible to determine the binding constants between the boronic acid and each cis-diol analyte. nih.gov This technique is highly efficient, requires minimal sample, and allows for the simultaneous study of multiple interactions in a single run. nih.gov

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone in the analysis of this compound due to its high sensitivity and ability to provide detailed structural information. When coupled with liquid chromatography, it becomes a powerful tool for analyzing complex mixtures and tracing the presence of the compound in biological systems.

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a primary technique for the analysis of this compound. This method allows for the separation of the compound from impurities and related substances, followed by its highly sensitive detection and mass determination.

The analysis of boronic acids by HPLC-MS can be challenging due to their tendency to form cyclic anhydrides known as boroxines, especially in the gas phase. researchgate.net However, ESI is a soft ionization technique that minimizes fragmentation and often allows for the detection of the intact molecular ion. For this compound, with a molecular weight of 155.90 g/mol , the expected ion in positive mode ESI-MS would be the protonated molecule [M+H]⁺ at m/z 156.91. nih.govfishersci.ca

A typical HPLC-ESI-MS method would involve a reversed-phase column, such as a C18 column, to separate this compound based on its polarity. researchgate.netrsc.org The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile, with a modifier such as formic acid or ammonium acetate (B1210297) to improve chromatographic peak shape and ionization efficiency. researchgate.netwaters.com The mass spectrometer would be set to scan for the expected mass-to-charge ratio of the parent compound and its potential fragments or adducts. Tandem mass spectrometry (MS/MS) can be used to further confirm the identity by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation of the uracil moiety typically involves characteristic losses of small molecules. mdpi.comnih.gov

Table 1: Representative HPLC-ESI-MS Parameters for Boronic Acid Analysis

Parameter Condition
HPLC System Ultra High Performance Liquid Chromatography (UHPLC)
Column Acquity BEH C18 or similar reversed-phase column researchgate.netrsc.org
Mobile Phase A 10 mM Ammonium Acetate in Water rsc.org
Mobile Phase B Acetonitrile rsc.org
Gradient Optimized for separation of polar compounds
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS Detection Full Scan and/or Selected Ion Monitoring (SIM)

| Expected Ion (Positive) | [M+H]⁺, m/z 156.91 |

A significant application of this compound is its potential use as a label or modification within nucleic acids for therapeutic or diagnostic purposes, such as in Boron Neutron Capture Therapy (BNCT). nih.gov Mass spectrometry is a critical tool for identifying and quantifying such modifications within DNA or RNA strands. nih.govnih.gov

When a modified nucleoside like this compound is incorporated into a nucleic acid, the entire strand can be analyzed, or it can be enzymatically digested into individual nucleosides. nih.gov This mixture of nucleosides is then analyzed by LC-MS/MS. The modified nucleoside will have a distinct retention time and mass compared to the canonical nucleosides (adenosine, guanosine, cytidine, uridine (B1682114), and thymidine). nih.gov

The presence of the boronated nucleoside can be confirmed by identifying its unique molecular ion in the mass spectrum. Tandem mass spectrometry (MS/MS) provides further confirmation by generating a specific fragmentation pattern. The fragmentation of nucleosides in MS typically involves the cleavage of the N-glycosidic bond, resulting in a product ion corresponding to the protonated nucleobase. mdpi.com For a nucleoside incorporating this compound, this would yield a characteristic fragment ion corresponding to the mass of the this compound base itself. This allows for unambiguous identification and localization of the modification within a nucleic acid sequence. nih.govnih.gov

Table 2: Mass Spectrometry for Detecting Boronated Nucleosides in DNA/RNA

Analytical Step Description
Sample Preparation Enzymatic digestion of nucleic acid into constituent nucleosides.
Separation HPLC separation of the nucleoside mixture.
Detection ESI-MS to detect ions corresponding to canonical and modified nucleosides.
Identification Detection of the unique mass of the boron-containing nucleoside.

| Confirmation | MS/MS fragmentation to confirm the identity of the modified base via characteristic product ions. mdpi.com |

Elemental Analysis and ICP-AES for Boron Content

While mass spectrometry provides structural information, elemental analysis is required to determine the absolute boron content of a sample of this compound. Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a highly sensitive and accurate method for quantifying elemental composition. uii.ac.idmdpi.com

For the analysis of this compound, a precisely weighed sample is first digested using strong acids (e.g., a mixture of perchloric acid and hydrogen peroxide) to break down the organic matrix and convert the boron into a simple inorganic form, such as boric acid. nih.gov The resulting solution is then introduced into the high-temperature argon plasma of the ICP-AES instrument. The intense heat of the plasma excites the boron atoms, causing them to emit light at characteristic wavelengths. uii.ac.id

The instrument measures the intensity of the light emitted at specific wavelengths for boron (e.g., 249.772 nm and 249.677 nm). mdpi.com This intensity is directly proportional to the concentration of boron in the sample. By comparing the emission intensity of the sample to that of standard solutions with known boron concentrations, the exact boron content of the original this compound sample can be accurately determined. uii.ac.idnih.gov This technique is crucial for quality control, ensuring that the compound has the correct elemental composition corresponding to its chemical formula, C₄H₅BN₂O₄.

Table 3: Typical Parameters for Boron Determination by ICP-AES

Parameter Specification
Technique Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) mdpi.com
Sample Preparation Heated acidic digestion mdpi.comnih.gov
Boron Emission Lines 249.772 nm, 249.677 nm, 208.957 nm mdpi.com
Quantification Calibration curve using certified boron standard solutions. uii.ac.id

| Typical LOD | Low mg/kg (ppm) range uii.ac.idmdpi.com |

Computational and Theoretical Studies

Quantum Chemical Calculations (HF/DFT)

Quantum chemical calculations, particularly those using Hartree-Fock (HF) and Density Functional Theory (DFT), are fundamental for investigating the electronic structure of molecules. DFT methods, such as B3LYP, are widely used to accurately model molecular geometries, vibrational frequencies, and electronic properties. niscpr.res.inresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. biorxiv.orgirjweb.com A small HOMO-LUMO gap suggests high chemical reactivity and a greater ease of charge transfer within the molecule. biorxiv.orgirjweb.comnih.gov

For the parent molecule, uracil (B121893), the HOMO-LUMO gap suggests moderate stability. biorxiv.org The introduction of a boronic acid group at the C5 position would be expected to modulate these electronic properties. The energy gap is a key factor in proving the bioactivity of a molecule resulting from intramolecular charge transfer. irjweb.com

Table 1: Frontier Orbital Energies and Related Properties (Conceptual) Note: This table is illustrative, based on general principles of related molecules. Specific values for Uracil-5-boronic acid require dedicated computational studies.

ParameterDescriptionSignificance
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. irjweb.com
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. irjweb.com
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap implies higher reactivity. biorxiv.orgirjweb.com
Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. irjweb.com
Softness (S)1 / ηReciprocal of hardness, indicates higher reactivity. irjweb.com

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding. It provides a detailed picture of the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals.

In boronic acids, NBO analysis has been used to understand their oxidative stability. For instance, studies show that during oxidation, the interaction between the oxygen lone pair orbitals (nO) and the empty p-orbital of boron (pB) is crucial. nih.gov The geometry and cyclic constraints of the boronic acid group can significantly affect these interactions, thereby influencing the activation energy of reactions. nih.gov For this compound, NBO analysis would reveal how the uracil ring affects the electronic interactions at the boron center and vice-versa.

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. niscpr.res.in These charges are crucial for understanding a molecule's dipole moment, electronic structure, and electrostatic potential, which governs how it interacts with other molecules. niscpr.res.inresearchgate.net

In uracil and its derivatives, the distribution of electron density is well-characterized. The nitrogen and oxygen atoms are typically electronegative, carrying negative partial charges, while hydrogen atoms are electropositive. nih.govresearchgate.net The carbon atoms in the ring can have positive or negative charges depending on their local chemical environment. researchgate.net The introduction of a boronic acid group would significantly alter the charge distribution, particularly at the C5 position, influencing the molecule's reactivity and intermolecular interactions. nih.gov

Molecular Dynamics and Docking Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme, and to assess the stability of the resulting complex. nih.govnih.gov

While specific docking studies for this compound are not prominent in the literature, numerous studies have been performed on other uracil derivatives as potential inhibitors for various biological targets, including HIV capsid proteins and enzymes involved in cancer. nih.govnih.gov These studies typically involve:

Docking: Predicting the preferred binding orientation of the ligand in the active site of the protein.

MD Simulation: Simulating the physical movements of atoms and molecules over time to validate the stability of the ligand-protein complex. nih.govresearchgate.net

Such in silico analyses are crucial in rational drug design for screening potential drug candidates and understanding their mechanism of action before synthesis. nih.govnih.gov

Excited State Dynamics and Relaxation Pathways of Uracil Derivatives

Uracil and its derivatives are known to be remarkably photostable, a property attributed to highly efficient, ultrafast non-radiative decay pathways that dissipate the energy from UV radiation, returning the molecule to its ground state within picoseconds. ohio-state.eduusc.edu Computational studies have been vital in mapping these relaxation pathways.

Upon UV excitation, uracil is typically promoted to a bright ππ* excited state (S2). tind.io The primary de-excitation channel involves an internal conversion to a dark nπ* state (S1) on a femtosecond timescale, followed by decay to the ground state or triplet states. ohio-state.edutind.io Key pathways include:

Direct internal conversion from the ππ* state to the ground state (S0). acs.org

Indirect deactivation via the nπ* state (ππ* → nπ* → S0). acs.org

The presence of substituents on the uracil ring can influence these dynamics. Hydrogen bonding with solvent molecules, such as water, can also significantly alter the energy barriers and lifetimes of the excited states. ohio-state.eduacs.org

Theoretical Studies on Boronic Acid Interactions in Co-crystals

Boronic acids are highly valuable in crystal engineering and the formation of multi-component molecular crystals (co-crystals) due to their ability to act as versatile hydrogen bond donors and acceptors. nih.gov The B(OH)₂ moiety has conformational flexibility (syn/anti) that allows it to form robust and predictable hydrogen-bonding networks with complementary functional groups, such as pyridines and carboxylates. mdpi.com

Theoretical studies, often using DFT, are employed to understand the intermolecular interactions that govern the formation and stability of these co-crystals. researchgate.net These studies compute binding energies and lattice energies to provide insight into the strength and nature of non-covalent interactions, including:

Hydrogen Bonds: The primary interaction, such as the strong (B)O–H···N and (B)O–H···O bonds. nih.gov

π-π Stacking: Interactions between aromatic rings. researchgate.net

These theoretical analyses are essential for the rational design of new materials with tailored properties.

Hydrogen Bonding and Intermolecular Interactions

The primary intermolecular interactions expected for this compound are hydrogen bonds. The uracil moiety typically forms robust hydrogen-bonded dimers and tapes. For instance, two uracil molecules can form a classic base pair via N-H···O=C hydrogen bonds, a fundamental interaction in nucleic acid structures. The introduction of the boronic acid group at the 5-position adds further complexity and potential for novel supramolecular assemblies.

Boronic acids are well-known to form strong, directional hydrogen bonds. The hydroxyl groups of the boronic acid can act as hydrogen bond donors, while the oxygen atoms can act as acceptors. A common motif for boronic acids is the formation of a cyclic dimer, where two boronic acid molecules are held together by two O-H···O hydrogen bonds. This creates a stable eight-membered ring.

Computational studies on uracil clusters have highlighted the importance of both hydrogen bonding and π-stacking in their stabilization. These studies reveal a cooperative effect between these interactions, where the formation of hydrogen bonds can influence the geometry and strength of the π-stacking, and vice-versa. For this compound, it is predicted that the interplay of these forces will lead to complex and well-defined three-dimensional structures.

Below is a table summarizing the potential hydrogen bonding interactions in this compound, with typical bond distances derived from studies of related compounds.

DonorAcceptorType of InteractionTypical Distance (Å)
N-H (Uracil)O=C (Uracil)Intermolecular2.7 - 3.0
O-H (Boronic Acid)O (Boronic Acid)Intermolecular2.6 - 2.8
O-H (Boronic Acid)O=C (Uracil)Intermolecular2.7 - 2.9
N-H (Uracil)O (Boronic Acid)Intermolecular2.8 - 3.1

Crystal Engineering Principles

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. This compound is a particularly interesting target for crystal engineering due to its combination of the well-defined hydrogen bonding capabilities of the uracil base and the versatile reactivity and hydrogen bonding of the boronic acid group.

The principles of crystal engineering applied to this compound would focus on the predictable formation of supramolecular synthons. A supramolecular synthon is a structural unit within a crystal that is formed by intermolecular interactions. For this compound, several key synthons can be predicted:

Uracil Dimer Synthon: The formation of a cyclic dimer through N-H···O=C hydrogen bonds between two uracil moieties. This is a highly reliable and predictable interaction.

Boronic Acid Dimer Synthon: The self-association of two boronic acid groups to form a cyclic dimer via O-H···O hydrogen bonds. This is also a very common and robust synthon in the crystal structures of boronic acids.

Uracil-Boronic Acid Heterosynthon: Hydrogen bonding between the N-H or O-H groups of one molecule and the acceptor groups of another, leading to the formation of mixed synthons. For example, a boronic acid hydroxyl group could donate a hydrogen bond to a uracil carbonyl oxygen.

Furthermore, the boronic acid group offers the potential for the formation of co-crystals. Co-crystals are crystalline materials composed of two or more different molecules held together by non-covalent interactions. This compound could be co-crystallized with a variety of other molecules (co-formers) that contain complementary hydrogen bonding sites. For example, co-crystallization with pyridine-containing molecules could lead to the formation of strong O-H···N hydrogen bonds between the boronic acid and the pyridine (B92270) nitrogen. This approach allows for the systematic modification of the crystal structure and properties of the resulting solid.

The potential for polymorphism and co-crystal formation makes this compound a valuable building block for the construction of novel solid-state materials with tailored properties, such as solubility, stability, and bioavailability in pharmaceutical applications.

The table below summarizes the key crystal engineering strategies that could be applied to this compound.

StrategyDescriptionPotential Outcome
Polymorph ScreeningCrystallization from various solvents and under different conditions.Discovery of different crystalline forms with unique properties.
Co-crystallizationCrystallization with a second molecular component (co-former).Formation of new crystalline materials with modified physical and chemical properties.
Solvent InclusionIncorporation of solvent molecules into the crystal lattice.Alteration of the crystal packing and potential for creating porous materials.

Future Directions and Emerging Research Areas

Development of Novel Uracil-5-boronic Acid Derivatives with Tuned Properties

A primary focus of ongoing research is the synthesis of novel derivatives of this compound to enhance its therapeutic efficacy and pharmacokinetic properties. nih.gov Modifications are strategically made at the N-1, N-3, and C-6 positions of the uracil (B121893) ring to improve bioactivity, selectivity, and metabolic stability. nih.gov The goal is to create analogues with superior pharmacological profiles compared to the parent compound.

Research has demonstrated the synthesis of various 5- and 6-substituted uracils, showcasing the chemical versatility of the uracil scaffold. For instance, coupling reactions like the Suzuki-Miyaura reaction, which uses boronic acids, are employed to create 5-aryluracils. This approach allows for the introduction of a wide range of functional groups, leading to derivatives with potentially new biological activities. The synthesis of uracil-azole hybrids is another example of creating novel derivatives with potential applications as bioactive agents. nih.gov These efforts are crucial for expanding the library of uracil-based compounds and identifying candidates with tuned properties for specific biological applications. nih.govresearchgate.net

Exploration in Advanced Materials Science

The unique ability of boronic acids to form reversible covalent bonds with cis-diols (molecules with two adjacent hydroxyl groups) makes this compound a valuable component in the development of "intelligent" or stimuli-responsive materials. nih.govbath.ac.uk This property is being explored extensively in materials science, particularly in the creation of advanced hydrogels and biosensors.

Hydrogels: Boronic acid-containing polymers can form hydrogels that respond to changes in their environment, such as pH or the presence of specific sugars like glucose. nih.govbath.ac.uk These dynamic materials exhibit properties like self-healing and have been used to create layered hydrogels for 3D co-cultures of different cell types, which is valuable for studying cell-cell interactions in tissue regeneration and disease models. nih.gov Researchers are also developing injectable hydrogels by cross-linking boronic acid-functionalized polymers with natural polyphenols, creating stable materials at physiological pH that can act as depots for bioactive compounds. nih.gov

Biosensors: The specific interaction between boronic acids and diols is the foundation for synthetic receptors used in biosensors. nih.gov These sensors can be designed for the sensitive and accurate detection of cis-diol-containing biological species, including glycoproteins and ribonucleic acids, which are important in fields like glycomics and proteomics. nih.gov

Integration with Targeted Drug Delivery Systems

The properties of the boronic acid group are being leveraged to design sophisticated drug delivery systems that can target specific sites in the body, such as cancer cells. nih.gov Boronic acids can act as targeting ligands, binding to sialic acid residues that are often overexpressed on the surface of tumor cells. nih.govnih.gov This interaction allows for the selective delivery of therapeutic agents, potentially increasing efficacy while minimizing side effects. mdpi.com

Furthermore, nanomaterials functionalized with boronic acids are being developed as stimuli-responsive drug carriers. nih.govnih.gov These systems are designed to release their drug payload in response to specific triggers within the tumor microenvironment, such as:

Low pH: The acidic environment of tumors can trigger drug release. nih.gov

High levels of reactive oxygen species (ROS): Cancer cells often have elevated ROS levels, which can be used as a trigger. nih.govnih.gov

Elevated adenosine (B11128) triphosphate (ATP): The high concentration of ATP inside cells can also be exploited for drug release. nih.govnih.gov

This multi-faceted approach allows for the rational design of delivery systems that optimize the delivery of therapeutics based on precise molecular engineering. nih.gov

Investigation of New Biological Targets and Pathways

While uracil analogues like 5-fluorouracil (B62378) are established anticancer agents, research into this compound and its derivatives is uncovering new biological targets and mechanisms of action. A significant area of investigation is their role as enzyme inhibitors. nih.govresearchgate.net The boron atom can form a stable complex with the active site of certain enzymes, effectively blocking their function. nih.gov

Promising new targets for boronic acid-based inhibitors include:

Urokinase-type Plasminogen Activator (uPA): This enzyme is heavily involved in cancer metastasis. Computational studies have identified novel boronic acid derivatives that show a high binding affinity for uPA, suggesting their potential as anti-metastatic agents. biorxiv.orgbiorxiv.org

Metallo-β-lactamases: These bacterial enzymes confer resistance to many antibiotics. Boronic acids are being investigated as prospective inhibitors that can form covalent adducts in the enzyme's active site, potentially helping to overcome antibiotic resistance. nih.gov

Histone Deacetylases (HDACs): Inhibition of HDACs is a recognized strategy in cancer therapy. Novel uracil and thiouracil derivatives are being evaluated as potential HDAC inhibitors. nih.gov

Beyond cancer, derivatives of 5-substituted uracils have shown the ability to inhibit viruses like HIV-1 and those from the herpes family through various mechanisms, indicating a broad spectrum of potential antiviral targets. nih.gov The discovery of these new targets could pave the way for alternative therapies for a range of diseases. technologynetworks.com

Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in the rational design and prediction of the biological activity of new this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to accelerate the discovery process. mdpi.com

QSAR and Machine Learning: Researchers are developing data-driven machine learning QSAR models to predict the antiproliferative activity of new uracil and pyrimidine (B1678525) derivatives. mdpi.com These models use molecular descriptors to build a statistical relationship between a compound's structure and its biological activity, allowing for the virtual screening of large libraries of compounds to identify the most promising candidates for synthesis and testing. mdpi.com

Molecular Docking and DFT: Comprehensive computational techniques are applied to understand how novel boronic acid derivatives interact with their biological targets at the molecular level. biorxiv.org For example, structure-based molecular docking and Density Functional Theory (DFT) studies are used to characterize the binding energy and interactions between a ligand and the binding pocket of a target protein, such as uPA. biorxiv.orgbiorxiv.org These studies provide critical insights that guide the design of more potent and selective inhibitors.

Table 1: Computational Parameters for a Boronic Acid Derivative (C₁₄H₂₁BN₂O₂S) Targeting uPA

ParameterValueDescriptionReference
Binding Affinity (MOE & GOLD)-3.2481 kcal/molThe strength of the binding interaction between the ligand and the uPA protein, predicted by docking software. biorxiv.org
GOLD Score46.4523A fitness score from the GOLD docking program, indicating the quality of the docking pose. biorxiv.org
Geometric Optimization (opt)53.9A calculated value from DFT studies related to the optimized structure of the ligand-protein complex. biorxiv.org
Single Point Energy (SPE)-66.3The energy of the molecule at a fixed geometry, calculated using DFT. biorxiv.org
Self-Consistent Reaction Field (SCRF)-49.0A DFT calculation that accounts for the solvent effect on the molecule's energy. biorxiv.org

This interactive table summarizes key computational findings from studies on a novel boronic acid derivative designed to inhibit the urokinase-type plasminogen activator (uPA).

These computational approaches enable a more predictive and efficient design process, reducing the time and resources required to develop new therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Uracil-5-boronic acid, and how can purity and structural integrity be validated?

  • Methodological Answer: this compound is typically synthesized via cross-coupling reactions or Huisgen cycloaddition (click chemistry), as demonstrated in boronic acid-labeled nucleotide synthesis . Key steps include protecting group strategies for the uracil moiety and boronic acid functionalization. Purity is ensured using HPLC with UV detection, while structural validation employs 1H^{1}\text{H} NMR (to confirm boronic acid proton shifts) and high-resolution mass spectrometry (HRMS) . For novel derivatives, elemental analysis and 11B^{11}\text{B} NMR can further verify boron incorporation.

Q. How does this compound interact with diols or sugars, and what experimental techniques quantify these interactions?

  • Methodological Answer: The boronic acid group binds reversibly with 1,2- or 1,3-diols via boronate ester formation. Isothermal titration calorimetry (ITC) measures binding affinity (KdK_d), while fluorescence spectroscopy tracks changes in emission intensity upon diol binding (e.g., using anthracene-labeled derivatives) . Competition assays with glucose or fructose are recommended to assess selectivity. For solid-phase interactions, quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) can monitor adsorption kinetics .

Q. What are the primary applications of this compound in nucleic acid research?

  • Methodological Answer: Its incorporation into DNA via enzymatic polymerization enables applications in epigenetics (e.g., 5hmC detection) and aptamer development. For example, boronic acid-modified DNA templates can inhibit Taq polymerase during PCR when glucosylated 5hmC is present, allowing locus-specific 5hmC analysis . Optimization requires testing boronic acid derivatives (e.g., 2-(2′-chlorobenzyloxy) phenylboronic acid) and adjusting Mg2+^{2+}/dNTP concentrations to balance amplification efficiency .

Advanced Research Questions

Q. How can researchers address contradictory data on the hydrolytic stability of this compound in physiological buffers?

  • Methodological Answer: Stability varies with pH and buffer composition. Boronic acids are prone to hydrolysis at neutral-to-alkaline pH but stabilize under acidic conditions. To reconcile discrepancies:

  • Use 11B^{11}\text{B} NMR to monitor boronic acid ↔ boronate equilibrium in real time .
  • Add stabilizing agents like polyethylene glycol (PEG) or cyclodextrins to mimic crowded cellular environments .
  • Compare stability across buffer systems (e.g., phosphate vs. HEPES) and validate with LC-MS to detect degradation products .

Q. What strategies optimize enzymatic incorporation of this compound into oligonucleotides despite polymerase compatibility issues?

  • Methodological Answer: Polymerase efficiency depends on the boronic acid tether length and steric bulk. Strategies include:

  • Screening polymerases (e.g., Klenow fragment vs. Taq) for tolerance to modified nucleotides .
  • Using "helper" ligands (e.g., Zn2+^{2+}) to enhance polymerase binding to boronic acid-labeled templates .
  • Employing primer extension assays with radiolabeled dNTPs to quantify incorporation yields .

Q. How can this compound derivatives be designed for selective histone deacetylase (HDAC) inhibition, and what validation methods are critical?

  • Methodological Answer: Rational design involves conjugating boronic acid to α-amino acid moieties to mimic HDAC substrate transition states. Key steps:

  • Molecular docking to predict interactions with HDAC active-site zinc ions and Tyr/His residues .
  • Enzymatic assays using fluorogenic substrates (e.g., acetylated lysine derivatives) to measure IC50_{50} values .
  • Validate cellular activity via Western blotting for acetylated histone H3 and cytotoxicity assays (GI50_{50}/IC50_{50} ratios) .

Q. What experimental controls are essential when studying this compound’s role in dynamic covalent hydrogels for drug delivery?

  • Methodological Answer: Controls must account for pH-dependent reversibility and off-target binding:

  • Use boronic acid-free hydrogels to isolate pH-responsive behavior .
  • Include competitive diols (e.g., sorbitol) to disrupt boronate ester crosslinks and confirm reversibility .
  • Monitor drug release kinetics via dialysis membranes under physiological glucose concentrations (0.1–20 mM) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting results in boronic acid-diol binding assays?

  • Methodological Answer: Discrepancies often arise from assay conditions:

  • Compare binding constants (KdK_d) across buffer ionic strengths and temperatures .
  • Use orthogonal techniques (e.g., ITC vs. fluorescence polarization) to cross-validate affinity measurements .
  • Account for diol tautomerization (e.g., fructose furanose vs. pyranose forms) using 13C^{13}\text{C} NMR .

Q. What statistical approaches resolve variability in boronic acid-based sensor performance?

  • Methodological Answer: Multivariate analysis (e.g., PCA) identifies dominant variables (e.g., pH, analyte concentration). For reproducibility:

  • Normalize fluorescence signals to internal references (e.g., rhodamine B) .
  • Use Bland-Altman plots to assess inter-batch variability in sensor fabrication .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Uracil-5-boronic acid
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Uracil-5-boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.